1-(2-Phenylmorpholino)butan-1-one
Description
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(2-phenylmorpholin-4-yl)butan-1-one |
InChI |
InChI=1S/C14H19NO2/c1-2-6-14(16)15-9-10-17-13(11-15)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |
InChI Key |
MDPDTDCSFSZNRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCOC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Phenylmorpholino)-3-phenyl-3-propanonoxime (Compound 2b )
- Structure: Morpholine ring with 2-phenyl and propanonoxime substituents.
- Key Difference: The propanonoxime group enhances CNS activity compared to the simpler butanone core in the target compound.
1-(4-Morpholinophenyl)butan-1-one Derivatives (Keycure 8179/Irgacure 379)
- Structure: 2-(4-Methylbenzyl)-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one.
- Application: High-performance photoinitiator in coatings, inks, and electronics due to excellent solubility in monomers .
- Key Difference: Additional dimethylamino and methylbenzyl groups render it unsuitable for pharmacological use but ideal for UV-curing applications.
Cathinone and Benzodioxolyl Derivatives
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
Cybutylone (1-(1,3-Benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one)
- Structure: Cyclohexylamino substitution instead of ethylamino.
- Activity : Similar depressant effects but with altered pharmacokinetics due to bulkier cyclohexyl group .
Piperazine and Thiophene Analogues
1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 7 )
- Structure : Piperazine and thiophene substituents.
- Activity : Structural modifications target aromatic receptor regions, with altered NMR signals in the aromatic region compared to morpholine derivatives .
- Key Difference : Piperazine’s basicity and thiophene’s electron-rich nature may influence binding affinity differently than morpholine.
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one
- Structure : Dual morpholine and piperazine rings.
- Application : Life science research reagent; pharmacological data pending .
Halogenated and Heterocyclic Derivatives
1-(5-Bromothien-2-yl)butan-1-one
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
- Structure : Halogenated aryl and alkyl groups.
- Application : Versatile alkylating agent in research .
Structural and Functional Comparison Table
*Calculated based on structural formula.
Q & A
What are the established synthetic routes for 1-(2-Phenylmorpholino)butan-1-one, and what factors influence yield and purity?
The synthesis of this compound typically involves coupling a morpholine derivative with a butanone precursor. A common approach includes:
- Nucleophilic substitution : Reacting 2-phenylmorpholine with a halogenated butanone (e.g., 4-chlorobutan-1-one) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like THF or DMF.
- Catalytic methods : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency for sterically hindered intermediates .
Critical factors :- Temperature control (60–80°C optimal for avoiding side reactions).
- Moisture-sensitive conditions to prevent hydrolysis of intermediates.
- Purification via column chromatography or recrystallization to isolate the product from unreacted morpholine derivatives.
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Key analytical methods include:
- ¹H/¹³C NMR :
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (C₁₄H₁₇NO₂: 247.3 g/mol) .
- HPLC : Reverse-phase methods (e.g., Newcrom R1 column with acetonitrile/water mobile phase) can assess purity (>95%) and resolve stereoisomers .
How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
By-product formation (e.g., dimerization or oxidation) can be mitigated via:
- Inert atmosphere : Use of nitrogen/argon to prevent oxidative degradation of intermediates .
- Catalyst selection : Palladium-based catalysts improve regioselectivity in coupling steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Kinetic monitoring : Real-time tracking via TLC or inline IR spectroscopy to terminate reactions at optimal conversion (~85–90%) .
What computational methods are suitable for studying the electronic properties of this compound, and how do these properties influence reactivity?
- Density Functional Theory (DFT) : Models the electron density distribution, identifying electrophilic (carbonyl carbon) and nucleophilic (morpholine nitrogen) sites .
- Molecular docking : Predicts interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic interactions with the phenyl and morpholino groups .
- Key insights :
- The electron-withdrawing ketone group increases the electrophilicity of the adjacent carbon, facilitating nucleophilic additions .
- The morpholino ring’s conformation affects steric accessibility for further derivatization .
How does the structural modification of the morpholino ring impact the physicochemical properties of this compound?
- Lipophilicity : Substituents on the morpholino nitrogen (e.g., methyl vs. phenyl) alter logP values, influencing membrane permeability. For example, a 2-phenyl group increases logP by ~1.5 compared to unsubstituted morpholino .
- Solubility : Polar substituents (e.g., hydroxyl groups) improve aqueous solubility but may reduce bioavailability .
- Thermal stability : Morpholino rings with bulky groups (e.g., phenyl) exhibit higher melting points due to restricted rotation .
What strategies are effective for resolving enantiomers of this compound, and how is stereochemistry validated?
- Chiral HPLC : Use of columns like Chiralpak IA with hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental spectra to DFT-simulated data .
- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment .
What are the common degradation pathways of this compound under UV exposure, and how can stability be improved?
- Photodegradation : The ketone group undergoes Norrish-type I cleavage under UV light, yielding phenylmorpholine and butyraldehyde derivatives .
- Stabilization methods :
How do structural analogs of this compound compare in biological activity, and what SAR (Structure-Activity Relationship) trends emerge?
- Analog modifications :
- Key SAR : The morpholino nitrogen and ketone carbonyl are critical for hydrogen bonding with target proteins, while the phenyl group enhances lipophilic binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
